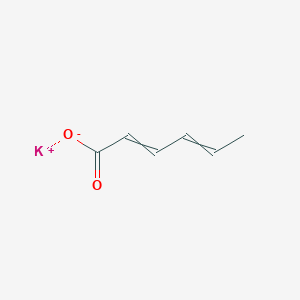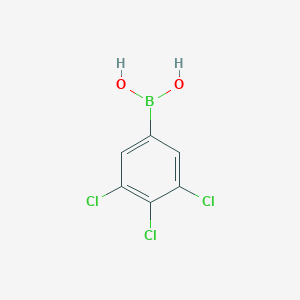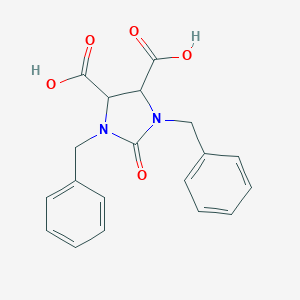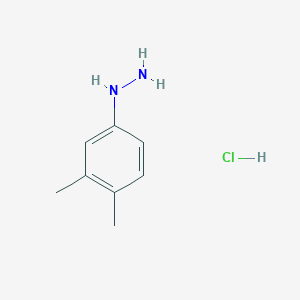
サクシニルモノコリン塩化物
概要
説明
Succinylmonocholine chloride (SMCC) is a synthetic organic compound that has been used in research laboratories for a variety of applications since its discovery in the early 20th century. It is a white, crystalline solid with a molecular weight of 305.81 g/mol. SMCC is soluble in water and is a cholinergic agonist, meaning it activates the cholinergic (acetylcholine) receptors in the body. This compound has a wide range of uses in scientific research, including applications in neuroscience, biochemistry, physiology, and pharmacology.
科学的研究の応用
サクシニルモノコリン塩化物:科学研究応用に関する包括的な分析:
医薬品品質試験
サクシニルモノコリン塩化物は、医薬品用途における品質試験およびアッセイのUSP参照標準として使用されます。USP薬局方で指定されている医薬品製品の強度、品質、純度、および同一性を判断するのに役立ちます .
製品放出試験
医薬品業界では、製品が市場にリリースされる前に必要な基準を満たしていることを確認するために、放出試験に使用されます .
定性および定量分析のための方法開発
研究者は、定性分析と定量分析の両方において、方法開発でサクシニルモノコリン塩化物を使用しています。これは、医薬品研究における正確で信頼性の高い分析方法を開発するために不可欠です .
食品および飲料の品質管理試験
この化合物は、食品および飲料業界における品質管理試験にも適しており、製品が消費に安全であり、規制基準を満たしていることを保証します .
校正要件
さまざまな分析機器で校正標準として機能し、科学研究で正確な測定値を取得するために不可欠です .
法医学的用途
サクシニルモノコリン塩化物は、特に薬物試験および毒物学的研究の文脈で、法医学分析における潜在的なターゲット分析物として特定されています .
作用機序
Target of Action
Succinylmonocholine chloride, also known as suxamethonium or succinylcholine , is a depolarizing skeletal muscle relaxant . Its primary targets are the post-synaptic cholinergic receptors found on motor endplates .
Mode of Action
Succinylmonocholine chloride acts by binding to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This binding causes an initial transient fasciculation followed by skeletal muscle paralysis .
Biochemical Pathways
The compound’s action results in a neuromuscular blockade, which is widely used during intubation and surgical procedures . The blockade occurs within 60 seconds of intravenous administration and lasts between four to six minutes .
Pharmacokinetics
Succinylmonocholine chloride is metabolized by pseudocholinesterase to succinylmonocholine and choline . The onset of action is generally within one minute when used in a vein, and effects last for up to 10 minutes . It is excreted by the kidneys .
Result of Action
The result of the compound’s action is short-term paralysis, which is used as part of general anesthesia . This is done to help with tracheal intubation or electroconvulsive therapy . It is particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
Safety and Hazards
特性
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMZIUMVSRSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5297-17-6 | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCCINYLMONOCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding the degradation of succinylmonocholine chloride?
A: Succinylmonocholine chloride is a degradation product of succinylcholine chloride, a short-acting muscle relaxant. [] Understanding its degradation kinetics is crucial for several reasons:
- Drug Stability: It helps determine the shelf life of succinylcholine chloride injections and optimize storage conditions to minimize degradation. []
- Impurity Profiling: Accurate quantification of succinylmonocholine chloride as an impurity in succinylcholine chloride injections is essential for quality control and regulatory compliance. []
Q2: How does pH affect the degradation of succinylmonocholine chloride?
A: Research indicates that the degradation rate of succinylmonocholine chloride is pH-dependent. []
- Rate Constants: Specific rate constants for the bimolecular degradation reaction and the dissociation constant of succinylmonocholine chloride have been determined for a range of pH values. []
- Mathematical Model: A kinetic expression, incorporating these constants, has been developed to predict the degradation rate at different pH levels. []
- Practical Implications: This information allows for the development of stable formulations of succinylcholine chloride injections by controlling the pH of the solution. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)






![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)

